(1H-inden-2-yl)trimethylsilane
Overview
Description
(1H-inden-2-yl)trimethylsilane: is an organosilicon compound with the molecular formula C12H16Si . It is characterized by the presence of an indene ring bonded to a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
Chemistry: (1H-inden-2-yl)trimethylsilane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for indene in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of silicone-based materials and as an intermediate in the synthesis of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-inden-2-yl)trimethylsilane typically involves the reaction of indene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Indene+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1H-inden-2-yl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (1H-inden-2-yl)trimethylsilane in chemical reactions involves the reactivity of the trimethylsilyl group. This group can stabilize carbanions, making the compound useful in various nucleophilic substitution reactions. The indene ring can participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis.
Comparison with Similar Compounds
- 2,3-dihydro-1H-inden-2-yl(trimethyl)silane
- Triisopropyl(1-methyl-1H-inden-2-yl)silane
- 1H-inden-2-yl pivalate
- 1H-inden-2-yl nonafluorobutanesulfonate
Comparison: (1H-inden-2-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity compared to other indene derivatives. The trimethylsilyl group enhances the compound’s stability and reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1H-inden-2-yl(trimethyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-13(2,3)12-8-10-6-4-5-7-11(10)9-12/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLAZBSNDHRRGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591105 | |
Record name | (1H-Inden-2-yl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27397-34-8 | |
Record name | (1H-Inden-2-yl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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